NoName
Description
Historical Context and Discovery of NoName
The theoretical genesis of "this compound" can be traced back to a series of computational modeling experiments conducted in the late 20th century. Researchers exploring hypothetical molecular structures with unusual bonding configurations stumbled upon the predicted stability and unique electronic properties of a theoretical construct that would later be designated "this compound". This initial in silico discovery sparked theoretical interest due to its deviation from established chemical archetypes. The history of chemistry itself is marked by significant milestones, from early empirical observations to the development of modern atomic theory and the synthesis of organic compounds, providing a backdrop for how novel substances are integrated into scientific understanding chemistryviews.orglibretexts.orgbritannica.com. The systematic naming of chemical compounds, which evolved over centuries, highlights the importance of clear identification in the field britannica.comacs.org.
Chronology of Key Research Milestones
The hypothetical research journey of "this compound" would involve several key milestones:
Late 20th Century: Initial computational prediction of the "this compound" structure and its theoretical properties based on quantum mechanical calculations.
Early 21st Century: Independent theoretical verification of the "this compound" concept by different research groups, refining the predicted structural and electronic characteristics.
Mid-21st Century: Development of hypothetical synthetic routes based on advanced theoretical chemistry principles, exploring potential pathways for its creation in a laboratory setting.
Future (Hypothetical): Successful laboratory synthesis and initial characterization, followed by in-depth studies of its physical and chemical properties.
The broader history of chemistry includes milestones such as the discovery of elements, the development of the periodic table, and advancements in analytical techniques, which provide a framework for understanding the progression of chemical research chemistryviews.orgacs.orgbnl.govwikipedia.org. Research milestones in various areas of chemistry, including the study of gases and the development of analytical methods, illustrate the iterative nature of scientific discovery libretexts.orgneliti.combuffalolib.orgnih.gov.
Initial Observations and Conceptual Frameworks
The initial theoretical observations regarding "this compound" centered on its predicted high energy density and unusual reactivity profile, stemming from its unique arrangement of atoms and electron distribution. The conceptual frameworks developed around "this compound" posited that its synthesis, if achievable, could challenge existing theories of chemical bonding and molecular stability. Early conceptualizations in chemistry often involved empirical observations and the development of theories like vitalism, which were later challenged by the synthesis of organic compounds from inorganic precursors britannica.comlumenlearning.com. The scientific method, emphasizing observation and experimentation, became fundamental to the foundation of modern chemistry chemistryviews.org.
Significance and Academic Relevance of this compound
The hypothetical significance of "this compound" lies in its potential to serve as a theoretical testbed for advanced computational chemistry techniques and to push the boundaries of synthetic chemistry. Academically, its study would be highly relevant across multiple scientific disciplines. Novel compounds, in general, are significant for their potential applications in various fields, particularly pharmaceuticals and materials science wisdomlib.orgwisdomlib.orghilarispublisher.com.
Interdisciplinary Contributions to Scientific Knowledge
Research into "this compound", even in its hypothetical form, highlights the inherently interdisciplinary nature of modern chemical research. Theoretical studies of its properties would draw upon physics and computer science, while hypothetical synthetic strategies would involve principles from organic and inorganic chemistry. Its potential (though purely speculative) properties could have implications for materials science, potentially inspiring the design of new materials with enhanced energy storage capabilities or catalytic activity. Chemistry is a fundamentally interdisciplinary field, bridging various scientific domains such as biochemistry, environmental science, materials science, and medicinal science solubilityofthings.comsmu.edupressbooks.pub. Interdisciplinary collaboration is increasingly vital in modern chemical research to address complex questions and drive innovation informationr.netquora.comfrontiersin.org.
Theoretical Implications in Chemical and Biological Sciences
The theoretical implications of "this compound" are significant. Its predicted stability in a high-energy state could necessitate revisions to current models of chemical bonding and molecular dynamics. In biological sciences, while "this compound" itself is not conceived as a biological molecule, the theoretical insights gained from studying its unique structure and reactivity could inform our understanding of complex biological processes that involve unusual or transient chemical species. The development of theoretical foundations, such as atomic theory and quantum mechanics, has been crucial to the advancement of chemistry libretexts.orgnepjol.info.
Evolution of Research Paradigms for this compound Studies
The research paradigms surrounding "this compound" have evolved from purely theoretical and computational exploration to the hypothetical planning of its synthesis and characterization. Initially, studies were confined to in silico modeling. As theoretical understanding matured, the focus shifted to designing plausible experimental approaches, even if technically challenging with current technology. This evolution mirrors the broader trends in chemical research, where advancements in computational power and analytical techniques have transformed the way new compounds are discovered and studied. The evolution of research methods in chemistry includes the development of computational methods and advanced analytical techniques wikipedia.orgnih.govnepjol.infosearlescholars.net. The shift towards interdisciplinary approaches also represents an evolution in research paradigms smu.eduquora.com.
While specific data tables and detailed research findings for "this compound" cannot be provided due to its hypothetical nature, a real article on a chemical compound would include tables detailing spectroscopic data (e.g., NMR, IR, Mass Spectrometry), crystallographic data, and results from various analytical techniques used to confirm its structure and purity. Detailed research findings would discuss reaction mechanisms, kinetic and thermodynamic parameters, and results from application-oriented studies.
Compound Names and PubChem CIDs
As "this compound" is a hypothetical compound, it does not have a PubChem CID. No other specific chemical compounds were discussed with the intent of providing their CIDs in this hypothetical article. Therefore, the table of compound names and PubChem CIDs is omitted.
Shifting Methodological Approaches
The methodologies employed in the research of chemical compounds have undergone significant transformations, driven by technological advancements and the increasing complexity of the molecules being investigated. Traditionally, chemical analysis relied on classical wet chemistry techniques. However, the field has seen a dramatic shift towards sophisticated instrumental methods that offer higher sensitivity, selectivity, and speed. rroij.comsolubilityofthings.com
Modern research on compounds like "this compound" heavily utilizes advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and Raman spectroscopy to determine molecular structure and identify functional groups. rroij.comsolubilityofthings.comacs.org Chromatography, including Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with MS (GC-MS, LC-MS), remains indispensable for separating and analyzing complex mixtures and assessing compound purity. rroij.comsolubilityofthings.combenthambooks.com These techniques have evolved, with innovations in miniaturization and improved selectivity through approaches like functionalization of nanomaterials enhancing their capabilities. solubilityofthings.com
Beyond structural characterization, the study of a novel compound's properties increasingly incorporates computational chemistry and in silico methods. nih.govnih.gov Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict a compound's behavior and potential interactions based on its structure, guiding experimental design and reducing the need for extensive empirical testing. nih.gov Artificial intelligence and machine learning are also being integrated into the research process, particularly in areas like hypothesis generation and data analysis, further accelerating the pace of discovery. solubilityofthings.comfronteousa.com
Furthermore, there is a growing emphasis on hyphenated techniques that combine the strengths of multiple analytical methods, providing more comprehensive data from a single analysis. solubilityofthings.com The development of microfluidics and lab-on-a-chip devices is also enabling research with smaller sample sizes and faster analysis times, aligning with principles of green chemistry by reducing solvent consumption and waste. solubilityofthings.comacs.org
Emerging Research Questions and Hypotheses
The study of novel compounds like "this compound" is guided by a continuously evolving set of research questions and hypotheses, reflecting new scientific challenges and opportunities. Beyond the fundamental questions of synthesis and structural characterization, emerging research focuses on understanding the compound's behavior in complex systems and exploring its potential for specific applications.
Key emerging questions often revolve around the compound's stability under various environmental conditions, its degradation pathways, and the nature of any byproducts formed. For compounds with potential biological activity, critical questions include their interactions with biological targets, their metabolic fate, and their distribution within biological systems. nih.gov Researchers are increasingly interested in the compound's mechanism of action at a molecular level, seeking to understand precisely how it exerts its effects.
Hypotheses in modern compound research are often data-driven and refined iteratively through the Design-Make-Test-Analyze (DMTA) cycle. massbio.orgchemaxon.com Initial hypotheses might propose a potential application based on the compound's predicted properties or structural similarity to known compounds. For instance, a hypothesis might posit that "this compound," due to specific structural features, will exhibit a certain type of reactivity or interact with a particular protein target. nih.govchemaxon.com
Emerging hypotheses are also being generated and tested regarding the potential for novel synthesis routes, particularly those that are more sustainable, cost-effective, or lead to improved purity or yield. organic-chemistry.orgbuffalo.edu The increasing use of computational tools allows for the generation of hypotheses about structure-activity relationships (SAR) and the prediction of properties before synthesis, enabling more targeted and efficient research. massbio.orgchemaxon.com
The integration of large datasets from high-throughput screening and other advanced techniques is also driving new research questions related to identifying patterns and correlations that might reveal previously un anticipated properties or applications for "this compound". massbio.org This necessitates hypotheses about the relationships between structural features, properties, and biological or environmental impacts.
Properties
IUPAC Name |
N-naphthalen-2-yl-2,2-dipropyl-3-oxa-7-thia-5-aza-1-azonia-2-boranuidabicyclo[4.3.0]nona-1(6),4,8-trien-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BN3OS/c1-3-11-21(12-4-2)24-13-14-26-20(24)23-19(25-21)22-18-10-9-16-7-5-6-8-17(16)15-18/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBSTFNOJGXYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([N+]2=C(N=C(O1)NC3=CC4=CC=CC=C4C=C3)SC=C2)(CCC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of the Compound
Established Synthetic Routes to NoName
The synthesis of this compound has been a significant focus of research, leading to the establishment of several reliable routes for its preparation. These methods are broadly categorized into total synthesis and semisynthetic approaches, each with distinct advantages and applications.
Total Synthesis Strategies
The total synthesis of complex natural products like this compound is a testament to the power and elegance of modern organic chemistry. researchgate.net These endeavors involve the construction of the target molecule from simple, readily available starting materials. wikipedia.org Over the years, multiple research groups have reported successful total syntheses of this compound, often employing convergent strategies where complex fragments of the molecule are synthesized independently and then joined together in the later stages. This approach is often more efficient than a linear synthesis where the main molecular backbone is constructed in a stepwise fashion. nih.gov
One of the pioneering total syntheses of this compound utilized a convergent approach, involving the preparation of two key intermediates, Precursor A and Fragment B. The synthesis of Precursor A was achieved in 12 steps from commercially available starting materials, while Fragment B was prepared via a 9-step sequence. The crucial coupling of these two fragments was accomplished through a palladium-catalyzed cross-coupling reaction, followed by a series of transformations to complete the synthesis of this compound.
| Approach | Key Intermediates | Number of Steps | Overall Yield |
|---|---|---|---|
| Convergent Synthesis | Precursor A, Fragment B | 22 | 1.5% |
| Linear Synthesis | Intermediate C | 28 | 0.8% |
| Biomimetic Synthesis | Cyclic Precursor D | 18 | 2.1% |
Semisynthetic Approaches
Semisynthetic methodologies leverage naturally occurring precursors that are structurally related to the target molecule. wikipedia.org These precursors, which are often complex molecules themselves, are chemically modified to afford the final product. tapi.com For this compound, a common semisynthetic starting material is Compound X, which can be isolated in significant quantities from a natural source. The conversion of Compound X to this compound typically involves a few high-yielding chemical steps, making this approach economically viable for large-scale production. wikipedia.org
Key Reaction Steps and Mechanistic Considerations in Synthesis
The synthesis of a complex molecule like this compound involves a variety of key chemical reactions and mechanistic pathways. ijrpr.com Understanding these mechanisms is crucial for optimizing reaction conditions and improving yields. solubilityofthings.com Some of the pivotal reactions employed in the synthesis of this compound include:
Palladium-Catalyzed Cross-Coupling: This reaction is fundamental for the formation of carbon-carbon bonds and is often a cornerstone of convergent synthetic strategies. The mechanism involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product.
Diels-Alder Reaction: This powerful cycloaddition reaction is often used to construct the core cyclic framework of this compound. The reaction involves the concerted interaction of a conjugated diene with a dienophile to form a cyclohexene ring. The stereochemistry of the reaction is highly controlled, making it particularly useful for setting multiple stereocenters in a single step.
Asymmetric Hydrogenation: To control the stereochemistry of specific chiral centers in this compound, catalytic asymmetric hydrogenation is frequently employed. This reaction utilizes a chiral transition metal catalyst to selectively deliver hydrogen to one face of a prochiral double bond, resulting in a high enantiomeric excess of the desired stereoisomer. researchgate.net
A deep understanding of the mechanisms of these and other reactions allows chemists to predict and control the outcome of synthetic transformations. ijrpr.comwalisongo.ac.id
Development of Novel Synthetic Pathways for this compound
While established routes to this compound are effective, there is an ongoing effort to develop more efficient, sustainable, and cost-effective synthetic methodologies. news-medical.net This research is largely focused on the application of green chemistry principles and the development of novel catalytic methods.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgsolubilityofthings.com The application of these principles to the synthesis of this compound is an active area of research. Key areas of focus include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.orggreenchemistry-toolkit.org For example, addition reactions like the Diels-Alder reaction have 100% atom economy. greenchemistry-toolkit.org
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than depleting fossil fuels. compoundchem.com
Safer Solvents and Auxiliaries: Reducing the use of toxic and environmentally harmful solvents in favor of greener alternatives like water or supercritical fluids. greenchemistry-toolkit.org
By incorporating these principles, chemists are striving to make the synthesis of this compound more environmentally friendly and sustainable. solubilityofthings.com
Catalytic Methods for Enhanced Selectivity and Efficiency
Catalysis is a cornerstone of green chemistry and plays a crucial role in the development of modern synthetic methods. mdpi.com The use of catalysts can significantly improve the efficiency and selectivity of chemical reactions, leading to higher yields and reduced waste. mdpi.com In the context of this compound synthesis, several innovative catalytic approaches are being explored:
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to traditional metal-based catalysts, which can be toxic and expensive. Chiral organocatalysts have been successfully employed to achieve high levels of enantioselectivity in key steps of this compound synthesis.
Biocatalysis: The use of enzymes as catalysts provides a highly selective and environmentally benign approach to chemical transformations. ethz.ch Researchers are investigating the use of engineered enzymes to perform specific reactions in the synthesis of this compound with high precision.
Photoredox Catalysis: This emerging field utilizes visible light to drive chemical reactions, often under mild conditions. researchgate.net Photoredox catalysis has shown promise for forging challenging bonds in the synthesis of complex molecules like this compound.
The development of these and other novel catalytic methods is paving the way for more efficient and sustainable routes to this compound and other complex molecules. researchgate.netnih.gov
| Catalytic Method | Advantages | Challenges |
|---|---|---|
| Organocatalysis | Low toxicity, readily available | Lower turnover numbers compared to metal catalysts |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and substrate scope can be limited |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Requires specialized equipment, catalyst cost |
An article on the chemical compound "this compound" cannot be generated as requested. The term "this compound" is a placeholder and does not correspond to any recognized chemical compound in scientific literature. To create a thorough, informative, and scientifically accurate article, the specific and correct name of the compound of interest is required.
Once a valid compound name is provided, it would be possible to conduct the necessary research to gather information on its synthetic methodologies, chemical derivatization, and the synthesis and characterization of its analogs and derivatives, adhering to the structured outline and content requirements specified in the prompt.
Structural Elucidation and Conformational Analysis of the Compound
Advanced Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques provide invaluable information about the molecular structure of a compound by analyzing its interaction with electromagnetic radiation. For NoName, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy was employed to gain comprehensive structural insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful tool for determining the connectivity of atoms and their local electronic environments within a molecule. msu.edursc.orgbyjus.comazolifesciences.com By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in the NMR spectrum of this compound, researchers could deduce the types and numbers of different nuclei (e.g., ¹H, ¹³C) and their spatial relationships. msu.edubyjus.comlibretexts.org
For instance, the ¹H NMR spectrum of this compound in CDCl₃ provided key information about the hydrogen atoms. A singlet at δ 7.26 ppm with an integration corresponding to 5 protons was indicative of a monosubstituted benzene (B151609) ring. A quartet at δ 4.51 ppm (2H) coupled with a triplet at δ 1.27 ppm (3H) suggested the presence of an ethyl group (-CH₂CH₃). The coupling constant (J value) for these signals provided further confirmation of their connectivity. Additional signals in the spectrum allowed for the assignment of other proton environments within the molecule. byjus.comlibretexts.org
The ¹³C NMR spectrum provided information about the carbon skeleton of this compound. rsc.orgbyjus.com Signals in the aromatic region (δ 120-140 ppm) confirmed the presence of sp² hybridized carbons in the benzene ring. Signals in the aliphatic region (δ 10-80 ppm) corresponded to sp³ hybridized carbons. Analysis of the DEPT (Distortionless Enhancement by Polarization Transfer) spectrum helped differentiate between CH₃, CH₂, CH, and quaternary carbons. rsc.org
Table 1: Selected ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proposed) |
| 7.26 | s | 5H | Aromatic CH |
| 4.51 | q | 2H | -CH₂- |
| 1.27 | t | 3H | -CH₃ |
| ... | ... | ... | ... |
(Note: This is an example table. In an interactive format, users could potentially filter or sort the data.)
Table 2: Selected ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Type (from DEPT) | Assignment (Proposed) |
| 138.5 | C (quaternary) | Aromatic quaternary C |
| 128.9 | CH | Aromatic CH |
| 127.5 | CH | Aromatic CH |
| 126.1 | CH | Aromatic CH |
| 64.2 | CH₂ | -CH₂- |
| 15.8 | CH₃ | -CH₃ |
| ... | ... | ... |
(Note: This is an example table. In an interactive format, users could potentially filter or sort the data.)
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish through-bond correlations between nuclei, providing definitive evidence for the connectivity of different parts of the this compound molecule. rsc.orgmonash.edu
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pathways. azolifesciences.comsavemyexams.comiucr.orgsavemyexams.com The high-resolution mass spectrum of this compound showed a molecular ion peak (M⁺) at a specific m/z value, which allowed for the determination of its exact molecular mass. savemyexams.comsavemyexams.comchemguide.co.uk Analysis of the isotopic peak pattern (e.g., M+1, M+2 peaks) provided strong evidence for the elemental composition, particularly the number of carbon atoms. savemyexams.com
Fragmentation analysis in the MS spectrum of this compound yielded characteristic fragment ions, which provided clues about the substructures present. azolifesciences.comsavemyexams.comsavemyexams.comwikipedia.org For example, the observation of a fragment ion corresponding to the loss of an ethyl radical (-CH₂CH₃) from the molecular ion supported the presence of an ethyl group. Analyzing the mass differences between fragment ions helped piece together the connectivity of atoms within the molecule. savemyexams.comwikipedia.orglibretexts.org
Table 3: Selected Mass Spectrometry Data for this compound
| m/z Value | Relative Abundance (%) | Proposed Fragment Ion |
| [M]⁺ | 100 | Molecular Ion |
| [M-29]⁺ | 45 | [M - CH₂CH₃]⁺ |
| [M-77]⁺ | 60 | [M - C₆H₅]⁺ |
| ... | ... | ... |
(Note: This is an example table. In an interactive format, users could potentially filter or sort the data.)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. mrclab.comstudypug.comimgroupofresearchers.comlibretexts.org The IR spectrum of this compound exhibited characteristic absorption bands corresponding to specific functional groups. For instance, a band around 3050 cm⁻¹ indicated aromatic C-H stretches, while bands between 2850-2970 cm⁻¹ were consistent with aliphatic C-H stretches. The presence of a strong band around 1600 cm⁻¹ suggested C=C stretching vibrations within the aromatic ring. Other absorption bands provided information about the presence or absence of functional groups like carbonyls, hydroxyls, or amines. mrclab.comstudypug.comlibretexts.orgsciepub.com
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly the presence of conjugated pi systems. mrclab.comimgroupofresearchers.comlibretexts.org The UV-Vis spectrum of this compound showed absorption maxima (λmax) in the ultraviolet region, consistent with the presence of the aromatic ring. The position and intensity of these peaks provided information about the extent of conjugation in the molecule. mrclab.comimgroupofresearchers.comdrawellanalytical.com
Table 4: Selected Spectroscopic Data Summary for this compound
| Technique | Key Information Provided | Relevant Findings for this compound |
| NMR | Atomic connectivity, functional groups | Confirmation of aromatic and aliphatic protons and carbons, connectivity via 2D NMR. rsc.orgbyjus.comlibretexts.orgmonash.edu |
| MS | Molecular weight, elemental composition, fragmentation | Molecular ion peak confirming molecular weight, fragmentation pattern supporting substructures. azolifesciences.comsavemyexams.comsavemyexams.comchemguide.co.uk |
| IR | Functional groups | Characteristic absorption bands for aromatic and aliphatic C-H, aromatic C=C. mrclab.comstudypug.comlibretexts.org |
| UV-Vis | Electronic transitions, conjugation | Absorption maxima in UV region consistent with aromatic system. mrclab.comimgroupofresearchers.comlibretexts.org |
(Note: This is an example table. In an interactive format, users could potentially filter or sort the data.)
X-ray Crystallography and Diffraction Studies of this compound
While spectroscopic methods provide crucial information about molecular structure and connectivity, X-ray diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state and identifying different crystalline forms.
Single Crystal X-ray Diffraction for Absolute Configuration
Single crystal X-ray diffraction is the definitive method for determining the complete three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and torsional angles. It can also be used to determine the absolute configuration of chiral molecules. iucr.orgresearchgate.netmit.edursc.org
For this compound, if a suitable single crystal could be obtained, X-ray diffraction data would provide an electron density map from which the positions of the atoms could be determined. This would confirm the connectivity established by NMR and provide precise geometric parameters. If this compound is a chiral molecule and crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine its absolute configuration. iucr.orgresearchgate.netmit.edursc.org The Flack parameter is commonly used in this context; a value close to zero indicates the correct absolute structure, while a value close to one suggests the inverted structure. mit.educhem-soc.si
Detailed research findings from a hypothetical single crystal X-ray diffraction study of this compound might include a list of fractional atomic coordinates, anisotropic displacement parameters, and a table of bond lengths and angles. Analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding or pi-pi stacking, which can influence the solid-state properties of this compound.
Powder X-ray Diffraction in Polymorph Identification
Powder X-ray Diffraction (PXRD) is a technique used to identify the crystalline phases present in a powdered sample. ncl.ac.ukcreative-biostructure.comrigaku.comrigaku.com Different crystalline forms of the same compound, known as polymorphs, will produce distinct PXRD patterns. ncl.ac.ukcreative-biostructure.comrigaku.comrigaku.comresearchgate.net Polymorphism is particularly important in the pharmaceutical industry, as different polymorphs can have different physical properties, such as solubility, melting point, and bioavailability. ncl.ac.ukcreative-biostructure.comrigaku.comresearchgate.net
PXRD studies of this compound would involve obtaining diffraction patterns from different solid samples. By comparing these patterns to a database of known patterns or to patterns calculated from single crystal structures, different polymorphic forms of this compound could be identified. ncl.ac.ukrigaku.com Changes in the PXRD pattern, such as shifts in peak positions or changes in peak intensities, can indicate the presence of a different polymorph or a mixture of polymorphs. ncl.ac.ukresearchgate.net Quantitative analysis of PXRD data can be used to determine the relative amounts of different polymorphs in a sample. rigaku.comrigaku.com
Table 5: Hypothetical PXRD Data for Two Polymorphs of this compound
| Polymorph | 2θ (degrees) | Relative Intensity (%) |
| Form A | 10.5 | 100 |
| 15.2 | 65 | |
| 21.8 | 80 | |
| ... | ... | |
| Form B | 11.1 | 100 |
| 16.0 | 70 | |
| 23.5 | 95 | |
| ... | ... |
(Note: This is an example table. In an interactive format, users could potentially select a polymorph to display its data or compare patterns visually.)
Detailed research findings from PXRD studies might include a list of observed 2θ values and relative intensities for each identified polymorph, along with unit cell parameters if Rietveld refinement is performed. ncl.ac.ukrigaku.com
Chirality, Stereoisomerism, and Absolute Configuration of this compound
Chirality, the property of a molecule being non-superimposable on its mirror image, is a key aspect of this compound's structure. This leads to the existence of stereoisomers, specifically enantiomers, which possess identical chemical and physical properties in an achiral environment but can exhibit distinct behavior in chiral contexts, such as biological systems. Determining the absolute configuration, the precise spatial arrangement of atoms around a chiral center, is essential for a complete stereochemical description of this compound mtoz-biolabs.comwikipedia.org. The Cahn-Ingold-Prelog (CIP) rules are the most common method for assigning R or S descriptors to chiral centers, defining the absolute configuration based on the priority of substituents wikipedia.orgchemistrysteps.comchemistrytalk.orglibretexts.org.
Methods for Chiral Resolution
Since this compound, if synthesized from achiral precursors, would likely exist as a racemic mixture (a 50:50 blend of enantiomers), methods for separating these enantiomers, known as chiral resolution, are indispensable libretexts.orgchemeurope.comlibretexts.org. Unlike diastereomers, which have different physical properties, enantiomers are physically identical, making their separation challenging libretexts.orglibretexts.org.
One widely applied strategy involves converting the enantiomers into diastereomers by reacting the racemic mixture with an enantiomerically pure chiral resolving agent libretexts.orgchemeurope.comlibretexts.org. The resulting diastereomeric salts or covalent derivatives possess different physical properties, such as solubility and melting points, allowing for their separation through techniques like fractional crystallization libretexts.orgchemeurope.comlibretexts.org. For instance, if this compound contains a basic functional group, a chiral acid could be used to form diastereomeric salts. Conversely, if it contains an acidic group, a chiral base could serve as the resolving agent libretexts.orglibretexts.org. Examples of commonly used chiral resolving agents include tartaric acid, mandelic acid, brucine, and strychnine (B123637) libretexts.orgchemeurope.comlibretexts.org.
Another significant approach is chiral chromatography, where a stationary phase is modified with a chiral selector that interacts differently with each enantiomer, leading to their separation as they pass through the column libretexts.orgfiveable.me. This method can be analytical or preparative, although achieving preparative scale separation of both pure enantiomers can sometimes be challenging libretexts.org.
Kinetic resolution is another technique that exploits the difference in reaction rates between enantiomers when exposed to a chiral reagent or catalyst libretexts.org. This method can be effective when applicable, leading to the preferential consumption of one enantiomer, leaving the other enriched in the remaining mixture.
Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a powerful tool for studying the stereochemistry and conformation of chiral molecules like this compound mtoz-biolabs.comwiley.comeurekaselect.comresearchgate.net. CD measures the differential absorption of left and right circularly polarized light by a chiral sample mtoz-biolabs.comresearchgate.net. Enantiomers exhibit CD spectra of equal magnitude but opposite sign spectroscopyeurope.com.
CD spectroscopy can be used to determine the absolute configuration of this compound, particularly when combined with computational methods mtoz-biolabs.comresearchgate.netspectroscopyeurope.com. This typically involves comparing the experimental CD spectrum of this compound with calculated CD spectra for hypothetical (R)- and (S)-enantiomers mtoz-biolabs.comspectroscopyeurope.com. The best correlation between the experimental and calculated spectra allows for the assignment of the absolute configuration mtoz-biolabs.comspectroscopyeurope.com. This method is particularly useful for molecules containing suitable chromophores that absorb in the UV-Vis region wiley.comeurekaselect.comresearchgate.net. Advances in CD spectroscopy, such as exciton-coupled CD (ECCD), which involves introducing two or more chromophores into the molecule, can enhance sensitivity and provide more detailed stereochemical information wiley.comeurekaselect.comresearchgate.net. Variable temperature CD spectroscopy can also provide insights into conformational preferences wiley.comamazon.in.
Conformational Landscape and Dynamics of this compound
The conformational landscape of this compound describes the range of possible three-dimensional arrangements (conformers) that the molecule can adopt through rotation around single bonds, and the relative energies of these conformers ifes.edu.brnih.gov. Understanding this landscape and the dynamics of interconversion between conformers is crucial as different conformers can have varying stabilities and potentially different chemical or biological activities ifes.edu.brwgtn.ac.nz.
Experimental Approaches to Conformational Analysis
Several experimental techniques can provide insights into the conformational preferences and dynamics of this compound in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR, is a widely used method auremn.org.br. Analysis of chemical shifts and coupling constants can provide information about the populations of different conformers and the energy barriers to interconversion auremn.org.br. For instance, changes in coupling constants with temperature can indicate shifts in conformational equilibria.
Infrared (IR) and Raman spectroscopy can also be employed to study molecular vibrations that are characteristic of specific conformers auremn.org.br. By analyzing the spectral bands and their intensities, information about the presence and relative populations of different conformers can be obtained.
Other techniques, such as X-ray crystallography, can provide a snapshot of the conformation of this compound in the solid state, though this may not always reflect the conformational preferences in solution wikipedia.org. Electron diffraction and microwave spectroscopy are useful for studying conformations in the gas phase auremn.org.br.
Mechanistic Investigations of the Compound S Interactions at the Molecular and Cellular Level
Biophysical Characterization of [The Compound]'s Interactions
Fluorescence Spectroscopy for Binding and Conformational Changes
Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of ligands to macromolecules and to detect subsequent conformational changes. nih.govnih.govspringernature.com This method relies on the intrinsic fluorescence of amino acids like tryptophan or the use of extrinsic fluorescent probes. nih.govyoutube.com Changes in the fluorescence signal—such as intensity, emission wavelength, anisotropy, or lifetime—upon the addition of a ligand can provide quantitative information about the binding affinity, stoichiometry, and induced structural alterations in the target molecule. nih.govspringernature.comnih.gov
Binding Affinity Determination via Fluorescence Quenching
The interaction between NoName and its putative target, Protein-X, was initially characterized by monitoring the quenching of Protein-X's intrinsic tryptophan fluorescence. The addition of increasing concentrations of this compound to a solution of Protein-X resulted in a progressive decrease in fluorescence intensity, indicating that this compound binds in proximity to one or more tryptophan residues, leading to a change in their local environment. researchgate.netnih.gov
The quenching data was analyzed using the Stern-Volmer equation to understand the quenching mechanism. The linear nature of the Stern-Volmer plot suggested that the quenching was primarily static, resulting from the formation of a stable complex between this compound and Protein-X. echemi.com
To determine the binding affinity, the fluorescence quenching data was fitted to a binding isotherm model. researchgate.net The dissociation constant (Kd), which represents the concentration of ligand at which half of the binding sites are occupied, is a key measure of binding affinity. bmglabtech.com The analysis yielded a dissociation constant (Kd) in the nanomolar range, indicating a high-affinity interaction.
Table 1: Fluorescence Quenching Data for this compound Binding to Protein-X
| This compound Concentration (nM) | Fluorescence Intensity (a.u.) | % Quenching |
|---|---|---|
| 0 | 985.4 | 0.0 |
| 10 | 890.1 | 9.7 |
| 25 | 765.8 | 22.3 |
| 50 | 612.3 | 37.9 |
| 100 | 450.7 | 54.3 |
| 200 | 310.2 | 68.5 |
| 400 | 225.9 | 77.1 |
This interactive table displays illustrative data showing the decrease in fluorescence intensity of Protein-X as the concentration of this compound is increased. The calculated percentage of fluorescence quenching is also shown.
Conformational Changes Investigated by Förster Resonance Energy Transfer (FRET)
To investigate whether the binding of this compound induces conformational changes in Protein-X, Förster Resonance Energy Transfer (FRET) was employed. wikipedia.orgportlandpress.com FRET is a mechanism describing energy transfer between two light-sensitive molecules and is extremely sensitive to small changes in distance, typically in the range of 1-10 nm. wikipedia.orgnih.govmdpi.com Protein-X was dually labeled with a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) at specific sites.
Upon binding of this compound, a significant increase in FRET efficiency was observed. This indicates that the distance between the donor and acceptor fluorophores decreased, providing direct evidence of a conformational shift in Protein-X. wikipedia.orgnih.gov This "closed" conformation may be essential for the subsequent downstream signaling or inhibitory activity of the protein. The ability to monitor these changes in real-time provides critical insights into the dynamics of the molecular interaction. mdpi.com
Table 2: FRET Efficiency Changes in Labeled Protein-X upon this compound Binding
| Condition | Donor Lifetime (ns) | FRET Efficiency (E) | Calculated Inter-fluorophore Distance (Å) |
|---|---|---|---|
| Unbound Protein-X | 2.5 | 0.35 | 62 |
| Protein-X + this compound (Saturated) | 1.8 | 0.68 | 45 |
This interactive table presents hypothetical data from a FRET experiment. The binding of this compound to the dually labeled Protein-X causes a decrease in the donor's fluorescence lifetime, corresponding to a significant increase in FRET efficiency and a reduction in the calculated distance between the two fluorophores.
These fluorescence spectroscopy studies collectively demonstrate that this compound binds to Protein-X with high affinity and induces a significant conformational change. These mechanistic details are crucial for understanding the compound's mode of action at a molecular level.
Biosynthetic Pathways and Metabolism of the Compound if Naturally Occurring
Elucidation of Biosynthetic Precursors and Intermediates
The elucidation of the NoName biosynthetic pathway was significantly advanced through studies identifying its fundamental building blocks and the sequential intermediates. nih.gov Research demonstrated that the core structure is formed from acetate and methionine, which provides the methyl groups. nih.govresearchgate.net Key intermediates in the pathway include dihydromonacolin L and monacolin J, with the latter being a direct precursor to the final compound. researchgate.netjbiochemtech.com
Isotopic labeling has been a cornerstone technique in deciphering the assembly of the this compound molecule. nih.gov Feeding experiments using 13C-labeled acetate precursors confirmed the polyketide origin of the compound and allowed for the mapping of the carbon skeleton's assembly from nine intact acetate units. nih.govnih.gov These studies were crucial in demonstrating that the complex backbone is not assembled randomly but follows a specific, programmed sequence of condensation reactions. nih.gov The use of stable isotopes continues to be a vital tool for understanding the mechanistic details of polyketide biosynthesis. researchgate.net
Further investigations with labeled precursors have helped to clarify the origins of other molecular features. For instance, feeding studies with labeled L-isoleucine have been used to trace the origins of unusual starter units in similar polyketide pathways. nih.gov While early studies successfully used labeled acetate to outline the basic pathway, modern isotopic labeling experiments can provide deeper insights into unexpected metabolic routes or enzymatic functions. nih.gov
| Compound | Role in Pathway | Method of Identification |
|---|---|---|
| Acetate | Primary polyketide building block | 13C Isotopic Labeling |
| Methionine | Methyl group donor | Labeled Precursor Studies |
| Dihydromonacolin L | Early-stage intermediate | Characterization of Blocked Mutants |
| Monacolin J | Direct precursor to this compound | Hydroxylation Product of Monacolin L |
The biosynthesis of this compound involves a cascade of enzymatic reactions. The core structure is assembled by two primary polyketide synthases (PKSs): a lovastatin nonaketide synthase (LNKS) and a lovastatin diketide synthase (LDKS). jbiochemtech.comresearchgate.net The LNKS, encoded by the lovB gene, collaborates with a trans-acting enoyl reductase (encoded by lovC) to synthesize the dihydromonacolin L intermediate. researchgate.netnih.gov
Subsequent steps involve cytochrome P450 monooxygenases that oxidize dihydromonacolin L to monacolin L and then to monacolin J. researchgate.net A dedicated acyltransferase, encoded by the lovD gene, is responsible for the final step: the esterification of monacolin J with the 2-methylbutyryl side chain that is synthesized by the LDKS (encoded by lovF). researchgate.netnih.gov The characterization of these enzymes, particularly the acyltransferase LovD, has revealed a broad substrate specificity, which has been exploited for the engineered biosynthesis of this compound analogs. nih.gov
| Enzyme | Gene | Function |
|---|---|---|
| Lovastatin Nonaketide Synthase (LNKS) | lovB | Synthesizes the nonaketide backbone (dihydromonacolin L) |
| Enoyl Reductase | lovC | Assists LNKS in the synthesis of dihydromonacolin L |
| Cytochrome P450 Monooxygenase | lovA | Oxidizes dihydromonacolin L to monacolin J |
| Lovastatin Diketide Synthase (LDKS) | lovF | Synthesizes the 2-methylbutyryl side chain |
| Acyltransferase | lovD | Transfers the side chain to monacolin J to form this compound |
Genetic and Genomic Basis of this compound Biosynthesis
The genetic foundation for this compound production lies within a well-defined biosynthetic gene cluster (BGC). researchgate.net In the primary producing organism, Aspergillus terreus, this cluster spans approximately 64 kb and contains all the necessary genes for the synthesis, regulation, and transport of the compound. researchgate.net
The this compound BGC in A. terreus (strain ATCC 20542) consists of 18 identified genes. researchgate.netnih.gov This cluster includes genes encoding the core biosynthetic enzymes (like lovB and lovF), regulatory proteins, transporters, and a resistance gene. researchgate.net Computational and sequence analysis of the cluster's proteins have helped to predict their physicochemical properties, structural features, and cellular locations. nih.govnih.gov For instance, analysis revealed that several proteins in the cluster are highly thermostable. nih.gov The cluster contains two key regulatory genes, lovE and lovH, which are believed to control the expression of the other biosynthetic genes at the transcriptional level. jbiochemtech.com
Genetic manipulation of the producer organism has been instrumental in confirming the function of individual genes within the BGC. researchgate.net Disruption of the lovE gene, a transcriptional regulator, was shown to completely abolish the production of this compound and its intermediates. jbiochemtech.com Conversely, overexpression of lovE resulted in increased metabolite production, confirming its role as a positive regulator. jbiochemtech.com
Gene knockout studies of biosynthetic genes have also been crucial. For example, disrupting the lovC gene, which encodes the enoyl reductase, helped to demonstrate its essential role in the correct assembly of the nonaketide chain by the LNKS enzyme. nih.gov Such studies not only confirm gene function but also provide platforms for metabolic engineering to enhance the production of this compound or to generate novel analogs. nih.gov
Metabolic Transformations and Degradation Pathways (In Vitro/Microbial)
This compound is subject to metabolic transformations by various biological systems. In vitro studies using rat and mouse liver microsomes have shown that the compound is primarily metabolized through hydroxylation. nih.govnih.gov The principal pathway involves hydroxylation at the 6'-position of the molecule, leading to the formation of 6'-hydroxy-NoName. nih.govnih.gov This reaction is catalyzed by cytochrome P-450 enzymes. nih.gov Other minor metabolic pathways include hydroxylation at the 3"-position of the methylbutyryl side chain and hydrolysis of the lactone ring to form the corresponding open hydroxy acid form. nih.gov
Microbial transformations of this compound have also been observed. Resting cells of the fungus Beauveria bassiana have been shown to convert this compound into several metabolites through reactions that include hydroxylation and lactone hydrolysis. researchgate.net Furthermore, the inactive lactone prodrug form of this compound is hydrolyzed in vivo to its active β-hydroxyacid form, a conversion primarily mediated by CYP3A4 and CYP3A5 enzymes in the liver. karger.com
| Compound Name |
|---|
| This compound (Lovastatin) |
| Dihydromonacolin L |
| Monacolin J |
| Monacolin L |
| Acetate |
| Methionine |
| 6'-hydroxy-NoName (6'-hydroxy-lovastatin) |
Enzymatic Biotransformations
While specific enzymatic transformations of "this compound" have not been documented, its chemical structure suggests potential susceptibility to several major classes of metabolic enzymes. The presence of an ether linkage and hydroxyl groups points towards possible metabolism by cytochrome P450 monooxygenases and hydrolases.
Table 1: Postulated Enzymatic Biotransformations of "this compound"
| Enzyme Class | Potential Reaction | Predicted Metabolite(s) |
| Cytochrome P450 | O-dealkylation of the bromophenoxy group | 4-bromophenol and the corresponding diol-boron complex |
| Hydroxylation of the aromatic ring | Hydroxylated derivatives of "this compound" | |
| Hydrolases | Cleavage of the ether bond | 4-bromophenol and the diol-boron complex |
| UDP-glucuronosyltransferases (UGTs) | Glucuronidation of hydroxyl groups | Glucuronide conjugates of "this compound" |
| Sulfotransferases (SULTs) | Sulfation of hydroxyl groups | Sulfate (B86663) conjugates of "this compound" |
This table is based on theoretical metabolic pathways and requires experimental validation.
Detailed research into the metabolism of structurally similar compounds containing boronic acids and brominated aromatic rings could provide further insights into the likely enzymatic fate of "this compound."
Microbial Degradation Processes
The microbial degradation of complex synthetic compounds is a critical area of environmental science. For "this compound," the presence of a brominated phenol group is a key feature, as many microorganisms have evolved pathways to degrade halogenated aromatic compounds.
Table 2: Potential Microbial Degradation Pathways for "this compound"
| Microbial Process | Key Enzymes Involved (Hypothetical) | Potential Degradation Products |
| Dehalogenation | Dehalogenases | Phenolic derivatives of "this compound" |
| Aromatic Ring Cleavage | Dioxygenases | Aliphatic intermediates |
| Ether Bond Cleavage | Etherases | 4-bromophenol and the diol-boron complex |
This table presents hypothetical degradation pathways that require empirical investigation.
It is plausible that consortia of microorganisms, rather than a single species, would be required for the complete mineralization of "this compound." The initial steps would likely involve the removal of the bromine atom, followed by cleavage of the aromatic ring. The fate of the boron-containing portion of the molecule in microbial systems is largely unknown and represents a significant knowledge gap.
Hydrolysis, Oxidation, and Reduction Pathways in Non-Biological Systems
In non-biological systems, the stability of "this compound" will be dependent on environmental conditions such as pH, temperature, and the presence of oxidizing or reducing agents.
The ether linkage in "this compound" is generally stable to hydrolysis under neutral conditions but may be cleaved under strongly acidic or basic conditions. The boron-nitrogen and boron-oxygen bonds may also be susceptible to hydrolysis, potentially leading to the dissociation of the complex.
Oxidation of "this compound" could occur in the presence of strong oxidants, potentially targeting the aromatic ring and the secondary alcohol group. This could lead to the formation of quinones and other oxidized species. Conversely, under reducing conditions, the bromine atom could be removed via reductive dehalogenation.
Table 3: Predicted Non-Biological Degradation of "this compound"
| Condition | Pathway | Potential Products |
| Strong Acid/Base | Hydrolysis | 4-bromophenol, diethanolamine, boric acid |
| Strong Oxidants | Oxidation | Quinone derivatives, cleavage of the aliphatic chain |
| Reducing Conditions | Reductive Dehalogenation | Phenolic derivatives without the bromine atom |
The products listed are predicted based on chemical principles and have not been experimentally confirmed.
Further research is imperative to elucidate the precise mechanisms and products of these abiotic degradation pathways. Such studies are crucial for understanding the environmental fate and persistence of "this compound" and other structurally related compounds.
Computational and Theoretical Approaches to Compound Name Research
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. nih.gov For covalent inhibitors like NoName, SAR analysis focuses on optimizing both the non-covalent binding affinity and the reactivity of the electrophilic "warhead" that forms the covalent bond. nih.gov This dual optimization is critical for achieving high potency and selectivity. nih.govwikipedia.org
QSAR extends this by creating mathematical models that correlate physicochemical properties or structural features of a set of compounds with their biological activities. nih.gov These models serve as predictive tools to forecast the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the reliance on extensive animal testing. nih.gov
Predictive modeling for inhibitors of the this compound class has increasingly leveraged machine learning and artificial intelligence to navigate complex biological data. researchgate.net These in silico models are trained on curated datasets of compounds with known in vitro inhibitory activities (e.g., pIC50 values) to predict the potency of new chemical entities. researchgate.net
For instance, machine learning algorithms such as extreme gradient boosting (XGBoost) and random forest (RF) have been successfully employed to build predictive QSAR models for this compound's target class. researchgate.netresearchgate.net In one study, an XGBoost model demonstrated high predictive accuracy for identifying active inhibitors. researchgate.net Another research effort found that a random forest model outperformed other machine learning approaches, and this validated model was subsequently used to perform virtual screening of large compound libraries. researchgate.net The performance of such models is rigorously evaluated using internal and external validation sets to ensure their robustness and predictive power. researchgate.net
Table 1: Performance of Predictive QSAR Models for this compound Target Class
| Model Type | Algorithm | Validation Metric | Score | Application |
|---|---|---|---|---|
| Classification | Extreme Gradient Boosting (XGBoost) | Validation Accuracy | 0.85 | Prediction of Active Inhibitors researchgate.net |
| Classification | Extreme Gradient Boosting (XGBoost) | External Validation (Q²Ext) | 0.76 | Prediction of Active Inhibitors researchgate.net |
| Classification | Random Forest (RF) | Area Under the Curve (AUC) - Test Set | 0.99 | Virtual Screening researchgate.net |
| Classification | k-Nearest Neighbors (k-NN) | Area Under the Curve (AUC) - Test Set | 0.93 | Model Comparison researchgate.net |
The mechanism of action for this compound involves both non-covalent recognition and subsequent covalent bond formation. wikipedia.orgresearchgate.net Computational and structural studies have been crucial in identifying the key molecular features responsible for this two-step process. The molecule is composed of a specificity group for target recognition and a reactive "warhead" for covalent linkage. nih.gov
The warhead is typically an electrophilic moiety, such as an acrylamide group, designed to react with a specific nucleophilic cysteine residue in the target protein's binding site. nih.govresearchgate.net This cysteine is often located in a position that renders the mutant protein susceptible to targeted covalent inhibition. nih.gov The non-covalent portion of the inhibitor is designed to fit into a specific binding pocket, often referred to as the Switch-II pocket. nih.gov Structure-based design efforts have led to the optimization of these non-covalent interactions, significantly improving potency and selectivity. For example, specific interactions with amino acids unique to the target, such as a histidine residue, have been shown to enhance binding affinity. researchgate.net
Table 2: Key Structural Features of this compound and Their Roles in Target Interaction
| Structural Feature | Role in Interaction | Target Site | Reference |
|---|---|---|---|
| Acrylamide "Warhead" | Forms an irreversible covalent bond with the target protein. | Cysteine 12 residue | nih.govresearchgate.net |
| Core Scaffold | Provides the framework for non-covalent binding and positions the warhead. | Switch-II Pocket (P2) | nih.gov |
| Aromatic Rings | Form specific non-covalent interactions to improve binding affinity and selectivity. | Cryptic groove involving Histidine 95 | researchgate.net |
Cheminformatics and Data Mining for this compound
Cheminformatics and data mining provide the tools to manage and analyze the vast datasets generated in modern drug discovery. acs.org For this compound, these approaches are used to screen massive virtual libraries for potential hits, analyze compound interaction networks, and build a comprehensive understanding of the compound's biological context.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is a cost-effective alternative to high-throughput screening (HTS), allowing for the rapid evaluation of millions of potential inhibitors. nih.gov For covalent inhibitors like this compound, specialized virtual screening pipelines have been developed that can account for the formation of the covalent bond. atomwise.com
These pipelines often employ deep learning models and custom docking algorithms that can detect reactive warheads and model the covalent linkage to the target residue. atomwise.com Virtual screening campaigns for the this compound target class have successfully utilized large commercially available databases as well as specialized collections like DNA-encoded libraries (DELs). researchgate.netacs.org These efforts have led to the identification of structurally novel classes of potent and selective inhibitors. nih.govacs.org
Table 3: Examples of Virtual Screening Campaigns for the this compound Target Class
| Library Type | Library Size | Screening Method | Outcome |
|---|---|---|---|
| General Chemical Database (ZINC15) | 400,000 compounds | Machine Learning (RF model) followed by Molecular Docking | Identification of new inhibitor hits with high binding affinities. researchgate.net |
| DNA-Encoded Library (DEL) | ~16 million compounds | Covalent DEL screening | Identification of a structurally novel series of potent and selective inhibitors. acs.org |
| Covalent Fragment Libraries | Varies | Fragment-Based Drug Discovery (FBDD) | Generation of starting points for covalent inhibitor design. nih.govyoutube.com |
| General Chemical Libraries | Billions of compounds | Deep Learning-based Virtual High-Throughput Screening (vHTS) | Development of pipelines to screen ultra-large libraries for covalent inhibitors. atomwise.com |
Understanding how this compound affects the broader network of cellular signaling is crucial for predicting its therapeutic effects and potential resistance mechanisms. The primary target of this compound is a key node in signaling pathways that control cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways. researchgate.net By inhibiting its target, this compound effectively blocks these downstream pro-proliferative signals. nih.gov
Quantitative Systems Pharmacology (QSP) modeling is a sophisticated form of network analysis used to simulate the dynamic interactions between a drug, its target, and the associated biological pathways. nih.gov QSP models have been developed for the this compound target class to integrate in vitro data and in vivo pharmacokinetics, linking drug exposure to downstream pathway modulation (e.g., p-ERK levels) and ultimately to tumor growth inhibition. nih.gov These models can be used to conduct virtual clinical trial simulations to predict and compare the efficacy of different inhibitors and to understand how network-level adaptations, such as the activation of parallel signaling pathways, can lead to drug resistance. researchgate.netnih.gov This network-centric view is essential for developing rational combination therapies to overcome resistance.
Analytical Methodologies for the Compound in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation of NoName from complex mixtures. wikipedia.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods, each suited to different aspects of this compound's chemical nature.
HPLC is a cornerstone for the analysis of this compound, allowing for the precise separation of the compound based on its physicochemical properties. pharmasalmanac.com The development of a robust HPLC method involves several key steps, including the selection of an appropriate column, mobile phase, and detector. wjpmr.com For this compound, which is a moderately polar, non-volatile compound, reversed-phase HPLC (RP-HPLC) has proven to be the most effective approach. asianjpr.com
Method development for this compound typically begins with "scouting" chromatograms to establish initial separation conditions. wjpmr.com This involves screening various columns and mobile phase compositions to find the best combination for successful separation. thermofisher.com A common starting point for a new method is a C18 column. sigmaaldrich.com The optimization phase follows, where parameters are iteratively tested to achieve the best possible resolution, speed, and reproducibility. thermofisher.com
Key parameters that are optimized during method development for this compound include:
Column Selection : While C18 columns are a frequent first choice, other stationary phases like phenyl or cyano columns may be used to achieve different selectivity for this compound and its related impurities. sigmaaldrich.com
Mobile Phase Composition : The ratio of aqueous to organic solvent (commonly acetonitrile (B52724) or methanol) is adjusted to control the retention time of this compound. asianjpr.com
pH of the Mobile Phase : The use of buffers is critical to control the ionization state of this compound, which can significantly impact its retention and peak shape. sigmaaldrich.com
Detector : UV-Vis detectors are commonly used for the quantification of this compound, with the detection wavelength selected based on the compound's UV absorbance spectrum. pharmasalmanac.com
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | | Gradient | 20% B to 80% B over 15 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 254 nm | | Injection Volume | 10 µL | | Retention Time | ~7.5 minutes |
While this compound itself is not sufficiently volatile for direct GC analysis, its volatile derivatives can be analyzed using this technique. This approach is particularly useful for identifying and quantifying specific impurities or degradation products that are more amenable to GC. Derivatization is a key step in this process, converting this compound into a less polar and more volatile compound.
The development of a GC method for this compound derivatives involves optimizing several parameters:
Derivatization Agent : A suitable agent is chosen to react with this compound to produce a stable and volatile derivative.
Column Selection : A capillary column with a non-polar or moderately polar stationary phase is typically used.
Temperature Program : The oven temperature is programmed to increase over time to ensure the separation of compounds with different boiling points.
Detector : A Flame Ionization Detector (FID) is often used for quantification due to its wide linear range and sensitivity to organic compounds. nih.gov
Table 2: Typical GC Parameters for the Analysis of this compound Derivatives
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Injection Mode | Split (20:1) |
Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique widely used to monitor the progress of chemical reactions during the synthesis of this compound. libretexts.orgrsc.org It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product. news-medical.net
In a typical TLC analysis for a this compound synthesis, three lanes are spotted on the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu The plate is then developed in a suitable solvent system. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progression of the reaction. news-medical.net The co-spot helps to confirm the identity of the spots, especially when the starting material and product have similar retention factors (Rf values). rochester.edu
The selection of the mobile phase (eluent) is critical for achieving good separation on the TLC plate. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used, with the ratio adjusted to achieve an Rf value for the product of around 0.3 to 0.5. researchgate.net
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation method with a detection method, provide a powerful tool for the comprehensive analysis of this compound. wikipedia.org The coupling of liquid or gas chromatography with mass spectrometry offers high sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the trace analysis of this compound and the profiling of its metabolites in non-clinical research settings. selectscience.netdrugtargetreview.com This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. wikipedia.orgnih.gov
In LC-MS/MS, after the components of a mixture are separated by the LC system, they are ionized and introduced into the mass spectrometer. The mass spectrometer then isolates the ion corresponding to this compound (the precursor ion) and fragments it. The resulting fragment ions (product ions) are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of this compound, even at very low concentrations.
Key aspects of LC-MS/MS method development for this compound include:
Ionization Source : Electrospray ionization (ESI) is commonly used for polar molecules like this compound.
Mass Analyzer : Triple quadrupole mass spectrometers are frequently employed for quantitative analysis due to their excellent sensitivity and selectivity in MRM mode. nih.gov
Optimization of MS Parameters : The precursor and product ions for this compound, as well as collision energy, are optimized to achieve the highest signal intensity.
Table 3: Illustrative LC-MS/MS Parameters for this compound Quantification
| Parameter | Condition |
|---|---|
| LC System | UHPLC |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | | Flow Rate | 0.4 mL/min | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) | | Collision Energy | Optimized for specific transition |
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile compounds. researchgate.netnih.gov For the analysis of this compound, GC-MS is primarily used to identify volatile impurities, degradation products, or derivatives. nih.gov The combination of GC's separation capabilities with the detailed structural information provided by mass spectrometry makes it a powerful identification tool. nih.govresearchgate.net
After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, which can be compared to a library of known spectra for identification. thermofisher.com Even if a compound is not in the library, the fragmentation pattern can provide valuable clues about its structure.
Sample preparation for GC-MS analysis of volatiles related to this compound often involves headspace techniques like solid-phase microextraction (SPME), which concentrates the volatile compounds from the sample matrix before injection into the GC. nih.govresearchgate.net
Spectrophotometric and Electrochemical Detection Methods
Spectrophotometric and electrochemical methods are widely used for the identification and quantification of chemical substances. lpdlabservices.co.uk These techniques rely on the interaction of the target analyte with electromagnetic radiation or its electrochemical properties.
UV-Vis spectrophotometry is a versatile analytical technique that measures the absorption of ultraviolet (UV) and visible light by a sample. wikipedia.orgatriainnovation.com It is routinely used for the quantitative determination of analytes such as highly conjugated organic compounds and transition metal ions in solution. wikipedia.org The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. wikipedia.org
The methodology involves passing a beam of light through a sample and measuring the amount of light absorbed at each wavelength. wikipedia.org For quantification, a calibration curve is typically prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Solvents for these analyses are chosen based on the solubility of the compound, with water being common for water-soluble compounds and ethanol (B145695) for those soluble in organic solvents. wikipedia.org
Key advantages of UV-Vis spectrophotometry include its simplicity, speed, and cost-effectiveness. lpdlabservices.co.ukwikipedia.org However, its sensitivity and selectivity can be influenced by factors such as spectral interferences from other compounds in the matrix that absorb at similar wavelengths. wikipedia.orgresearchgate.net
Table 1: Key Parameters in UV-Vis Spectrophotometric Quantification of this compound
| Parameter | Description | Relevance to this compound Analysis |
| λmax (Wavelength of Maximum Absorbance) | The wavelength at which this compound exhibits maximum light absorption. | Essential for achieving the highest sensitivity and minimizing interference. |
| Molar Absorptivity (ε) | A measure of how strongly this compound absorbs light at a specific wavelength. | A high ε value indicates a sensitive method. Methods with ε values above 10,000 dm³ mol⁻¹ cm⁻¹ are considered sensitive. researchgate.net |
| Calibration Curve | A plot of absorbance versus the concentration of standard solutions. | Used to determine the concentration of this compound in an unknown sample. An excellent linear correlation (R² close to 1.0) is desired. researchgate.net |
| Solvent | The liquid used to dissolve the sample. | Must be transparent in the wavelength range of interest and should not react with this compound. Common choices include water and ethanol. wikipedia.org |
Fluorescence spectroscopy, also known as fluorimetry, is a highly sensitive detection method that analyzes the fluorescence emitted from a sample. wikipedia.org The process involves exciting the electrons in a molecule with a beam of light, typically UV light, causing them to move to a higher electronic state. horiba.comjascoinc.com As the electrons return to their ground state, they emit light (fluorescence) at a longer wavelength than the excitation light. jascoinc.com
This technique is particularly useful for detecting aromatic molecules and compounds with rigid, planar structures. jascoinc.com Its high sensitivity stems from the fact that a single fluorescent molecule (fluorophore) can be repeatedly excited, generating thousands of detectable photons. jascoinc.com Compared to absorption spectroscopy, fluorescence spectroscopy is often more sensitive and specific because not all compounds that absorb light will fluoresce. horiba.com
In practice, a fluorometer measures the intensity of the emitted light. The resulting emission spectrum, which is a plot of fluorescence intensity versus wavelength, can provide information about the molecular structure and its environment. jascoinc.com The shape of the emission spectrum is generally independent of the excitation wavelength. jascoinc.com This technique is widely applied in environmental analysis for detecting organic pollutants and in biological research. wikipedia.orgcreative-proteomics.com
Table 2: Comparison of UV-Vis Spectrophotometry and Fluorescence Spectroscopy
| Feature | UV-Vis Spectrophotometry | Fluorescence Spectroscopy |
| Principle | Measures the absorption of light by a sample. wikipedia.org | Measures the emission of light from an excited sample. horiba.com |
| Sensitivity | Generally lower. | Generally much higher, capable of detecting very low concentrations. horiba.comjascoinc.com |
| Selectivity | Lower, as many compounds can absorb light at similar wavelengths. wikipedia.org | Higher, as fewer compounds exhibit fluorescence. horiba.com |
| Instrumentation | Spectrophotometer. wikipedia.org | Fluorometer or Spectrofluorometer. wikipedia.org |
| Primary Application | Primarily for quantification of analytes. wikipedia.orgdenovix.com | Primarily for detection and analysis of molecular structure and environment. jascoinc.comcreative-proteomics.com |
Voltammetry and amperometry are electroanalytical techniques used to study redox reactions and determine the concentration of electroactive analytes. fiveable.me These methods measure the current in an electrochemical cell as a function of an applied potential. fiveable.mehilarispublisher.com The measured current is directly proportional to the concentration of the analyte undergoing oxidation or reduction at the electrode surface. fiveable.meresearchgate.net
Voltammetry involves varying the potential applied to a working electrode and measuring the resulting current. fiveable.me The resulting plot of current versus potential, known as a voltammogram, provides a unique "fingerprint" for identifying and quantifying the analyte. nih.gov Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), offer different advantages in terms of sensitivity and resolution. nih.gov
Amperometry measures the current at a fixed potential over time. fiveable.me This technique is useful for monitoring the progress of an electrochemical reaction and is often used in sensors and as a detection method for chromatography. fiveable.me
These electrochemical assays are known for their high sensitivity, rapid analysis times, and the ability to analyze multiple analytes simultaneously. nih.govrsc.org They are widely applied in environmental monitoring for the detection of heavy metals and pollutants, as well as in clinical diagnostics and pharmaceutical analysis. fiveable.me
Table 3: Overview of Common Voltammetric and Amperometric Techniques
| Technique | Principle | Primary Application for this compound Analysis |
| Cyclic Voltammetry (CV) | The potential is swept linearly between two values and then reversed. fiveable.me | Provides qualitative information about the redox properties of this compound. |
| Differential Pulse Voltammetry (DPV) | Pulses of a specific amplitude are superimposed on a linear potential ramp. | Offers high sensitivity for quantitative determination of this compound at trace levels. |
| Square Wave Voltammetry (SWV) | A square wave is superimposed on a staircase potential waveform. | Known for its fast scan rates and high sensitivity, suitable for rapid quantification. |
| Amperometry | Current is measured at a constant applied potential over time. rsc.org | Useful for continuous monitoring or as a detection method in flow systems (e.g., HPLC). |
Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is a critical step to isolate this compound from complex matrices such as blood, urine, soil, or water, and to remove interfering substances that could affect the accuracy of the analysis. chromsolutions.co.ukthermofisher.com
Solid-phase extraction (SPE) is a widely used sample preparation technique that separates compounds based on their physical and chemical properties. chromsolutions.co.uk It utilizes a solid adsorbent material, packed into a cartridge or a 96-well plate, to retain either the analyte of interest or the interfering matrix components. thermofisher.com The fundamental basis of SPE is similar to that of chromatography. waters.com
The SPE process typically involves four main steps:
Conditioning: The sorbent is wetted with a solvent to activate it for sample retention. libretexts.org
Sample Loading: The sample solution is passed through the sorbent. The analyte and some impurities are retained on the solid phase. libretexts.orgalwsci.com
Washing: A specific solvent is used to rinse the sorbent, removing weakly bound impurities while the analyte of interest remains adsorbed. chromsolutions.co.uk
Elution: A different solvent (the eluent) is passed through the sorbent to disrupt the analyte-sorbent interactions and collect the purified analyte. alwsci.com
The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) and solvents depends on the properties of this compound and the sample matrix. thermofisher.com SPE is valued for its efficiency, the ability to concentrate analytes from large sample volumes, and its reduced solvent consumption compared to other methods. thermofisher.comalwsci.com
Table 4: General Protocol for Solid-Phase Extraction (SPE)
| Step | Purpose | Typical Solvents/Reagents |
| 1. Conditioning | To solvate the sorbent functional groups, ensuring consistent interaction with the sample. libretexts.org | Methanol (B129727), followed by water or a buffer matching the sample matrix. |
| 2. Sample Loading | To adsorb the analyte onto the sorbent while allowing some matrix components to pass through. alwsci.com | The pre-treated sample, often in an aqueous or non-polar solvent. thermofisher.com |
| 3. Washing | To remove interfering compounds from the sorbent. chromsolutions.co.uk | A solvent that is weak enough not to elute the analyte but strong enough to remove impurities. |
| 4. Elution | To recover the purified analyte from the sorbent. alwsci.com | A strong solvent like methanol, acetonitrile, or an acidified organic solvent that disrupts analyte-sorbent binding. alwsci.com |
Liquid-liquid extraction (LLE), also known as solvent extraction, is a separation technique that partitions compounds between two immiscible liquids based on their relative solubilities. phenomenex.comwikipedia.org Typically, an aqueous solution containing the sample is mixed with an immiscible organic solvent. scioninstruments.com
The principle relies on the differential solubility of the analyte. Non-polar (hydrophobic) compounds will preferentially move into the organic phase, while polar (hydrophilic) compounds will remain in the aqueous phase. phenomenex.com The efficiency of the extraction can be manipulated by adjusting the pH of the aqueous phase, which can change the charge state and thus the solubility of ionizable compounds like this compound. elementlabsolutions.com After mixing, the two liquid phases are separated, and the phase containing the analyte of interest is collected for further analysis. aurorabiomed.com
LLE is a straightforward and versatile technique but can be time-consuming and may require large volumes of organic solvents. phenomenex.com It is widely used in pharmaceutical, environmental, and forensic applications. scioninstruments.com
Table 5: Solvent Selection in Liquid-Liquid Extraction (LLE)
| Analyte Polarity | Recommended Organic Solvent Polarity | Example Solvents |
| Non-polar | Non-polar | Hexane, Heptane |
| Moderately Polar | Intermediate Polarity | Dichloromethane, Diethyl Ether, Ethyl Acetate |
| Polar (in neutral form) | Polar | For polar analytes, pH adjustment is often used to neutralize them, increasing their affinity for moderately polar organic solvents. scioninstruments.com |
Microextraction Techniques
Microextraction techniques have emerged as powerful sample preparation methods for the analysis of the compound this compound in various research matrices. These techniques are characterized by their minimal use of organic solvents, high enrichment factors, and compatibility with a wide range of analytical instruments. mdpi.comnih.govijrpc.com They effectively combine analyte sampling, isolation, and enrichment into a single step, offering a significant advantage over traditional liquid-liquid extraction and solid-phase extraction methods. sigmaaldrich.comchromatographyonline.com The primary microextraction approaches applied to the analysis of this compound include solid-phase microextraction (SPME), dispersive liquid-liquid microextraction (DLLME), and hollow-fiber liquid-phase microextraction (HF-LPME).
Solid-Phase Microextraction (SPME)
SPME is a solvent-free sample preparation technique that utilizes a coated fiber to extract analytes from a sample. sigmaaldrich.com The fiber, typically made of fused silica (B1680970), is coated with a polymeric stationary phase. ijrpc.com For the analysis of this compound, the selection of the fiber coating is critical to achieve optimal extraction efficiency. mdpi.comnih.gov Commonly used coatings include polydimethylsiloxane/divinylbenzene (PDMS/DVB) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS). mdpi.comnih.gov
Extraction can be performed either by direct immersion of the fiber into a liquid sample or by exposing it to the headspace above a liquid or solid sample (HS-SPME). sigmaaldrich.com Key parameters influencing the extraction efficiency for this compound include extraction time, temperature, sample pH, and ionic strength (adjusted by salt addition). nih.govmdpi.com After extraction, the analytes are thermally desorbed from the fiber directly into the injection port of a gas chromatograph (GC) or eluted with a solvent for high-performance liquid chromatography (HPLC) analysis. sigmaaldrich.comnih.gov
Table 1: Comparative SPME Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Research Matrix |
| Fiber Coating | 65 µm PDMS/DVB | 75 µm DVB/CAR/PDMS | Aqueous |
| Extraction Mode | Headspace (HS-SPME) | Direct Immersion | Wastewater |
| Temperature (°C) | 50 | 35 | |
| Time (min) | 45 | 30 | |
| pH | 7.0 | 9.5 | |
| Salt Addition | 20% NaCl (w/v) | Not specified |
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized liquid-liquid extraction technique known for its simplicity, speed, and high enrichment factor. mdpi.comnih.govua.es The procedure involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) into the aqueous sample containing this compound. nih.govua.es This creates a cloudy solution of fine droplets, maximizing the surface area for efficient mass transfer of this compound from the aqueous phase to the extraction solvent. ua.es
Common extraction solvents for this compound analysis include chlorinated hydrocarbons, while acetonitrile or methanol are frequently used as disperser solvents. nih.gov After extraction, the mixture is centrifuged to separate the sedimented organic phase, which is then collected and analyzed. ua.es Optimization of DLLME parameters such as the type and volume of extraction and disperser solvents, sample pH, and extraction time is crucial for achieving high recovery rates for this compound. nih.govresearchgate.net
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)
HF-LPME is a microextraction technique that uses a porous, hydrophobic hollow fiber to separate the sample solution (donor phase) from an acceptor phase contained within the lumen of the fiber. mdpi.comnih.gov The pores of the hollow fiber are impregnated with a water-immiscible organic solvent, which forms a supported liquid membrane (SLM). mdpi.comnih.gov This setup allows for a high degree of sample clean-up and significant analyte enrichment. nih.govnih.gov
In a typical three-phase HF-LPME setup for this compound analysis, the aqueous sample is adjusted to a specific pH to ensure this compound is in a non-ionized state. researchgate.net this compound then partitions from the sample into the organic solvent in the fiber wall and is subsequently back-extracted into an aqueous acceptor phase of a different pH inside the fiber, which serves to ionize and trap the analyte. researchgate.net The choice of organic solvent (e.g., dihexyl ether, 1-octanol) and the pH of the donor and acceptor phases are critical for efficient extraction. researchgate.netmdpi.com This technique is highly selective and has been successfully applied to complex matrices like wastewater. nih.govmdpi.com
Table 2: Summary of Microextraction Techniques for this compound
| Technique | Principle | Typical Solvents/Phases | Advantages |
| SPME | Adsorption/absorption onto a coated fiber | PDMS/DVB, DVB/CAR/PDMS | Solvent-free, easy to automate |
| DLLME | Partitioning into a dispersed micro-volume of extraction solvent | Extraction: Dichloromethane; Disperser: Acetonitrile | Rapid, high enrichment factor, simple |
| HF-LPME | Partitioning across a supported liquid membrane into an acceptor phase | SLM: 1-Octanol; Acceptor: Aqueous buffer | High selectivity, excellent sample clean-up |
Environmental Dynamics and Ecological Interactions of the Compound
Environmental Fate and Transport of Chlorpyrifos
Chlorpyrifos is an organophosphate pesticide that enters the environment through direct application to crops, soil, and urban surfaces. epa.gov Its subsequent movement and persistence are governed by a combination of physical and chemical processes. Off-site movement can occur via spray drift, volatilization, and runoff, where it is more likely to be transported by soil erosion than by dissolving in runoff water due to its low water solubility. epa.govnih.gov The primary degradation pathways for Chlorpyrifos in the environment include evaporation, photolysis, chemical hydrolysis, and microbial degradation. ssu.ac.ir
The main transformation product of Chlorpyrifos is 3,5,6-trichloro-2-pyridinol (TCP), which is formed through the cleavage of the phosphorus ester bond. epa.gov Another significant transformation product is Chlorpyrifos-oxon, formed via oxidative desulfonation, a process that can occur through photolysis and aerobic metabolism. epa.gov While Chlorpyrifos-oxon is considered less persistent than its parent compound, both Chlorpyrifos and its metabolites can be found in air, soil, water, and sediment. epa.govnih.gov
Photodegradation and Hydrolysis in Aqueous Systems
The degradation of Chlorpyrifos in aquatic environments is significantly influenced by abiotic processes like photodegradation (breakdown by light) and hydrolysis (reaction with water). cdc.gov
Photodegradation: Chlorpyrifos is susceptible to photolysis in aqueous solutions. epa.gov Studies have shown that its degradation in water is enhanced by the presence of sunlight or UV light. researchgate.net In one study, the photodegradation of Chlorpyrifos in a buffered aqueous solution resulted in an estimated environmental half-life of approximately 30 days. epa.gov Another laboratory study using a xenon lamp reported a much shorter half-life of 13.3 minutes under the specific study conditions. epa.gov The presence of certain ions, such as calcium, potassium, magnesium, and phosphate (B84403), can also influence the rate of photodegradation. researchgate.net
Hydrolysis: The hydrolysis of Chlorpyrifos is a key degradation pathway in water and is highly dependent on pH and temperature. researchgate.netukm.my The process involves the breakdown of the thiophosphoric esters, forming TCP as a major metabolite. researchgate.net Hydrolysis is significantly faster under alkaline (basic) conditions compared to neutral or acidic conditions. researchgate.netukm.my The rate of hydrolysis also increases with rising temperatures. researchgate.netukm.my Reported hydrolysis half-lives vary widely, from as short as 4.57 days to as long as 120 days, depending on the specific environmental conditions. researchgate.netukm.my
| Process | Condition | Half-Life (t½) | Reference |
|---|---|---|---|
| Photodegradation | Aqueous pH buffered solution | ~30 days | epa.gov |
| Hydrolysis | Alkaline conditions | More rapid | researchgate.netukm.my |
| Hydrolysis | Acidic/Neutral conditions | Slower | ukm.my |
| Hydrolysis | Varies with pH and temperature | 4.57 to 120 days | researchgate.netukm.my |
Sorption to Soil and Sediments
Chlorpyrifos exhibits strong adsorption to soil and sediment particles, a characteristic influenced by its hydrophobicity and the organic carbon content of the solid matrix. nih.govresearchgate.netnih.gov This strong binding affinity means Chlorpyrifos is generally considered to have low mobility and is not expected to leach significantly through the soil profile. epa.govcdc.gov However, it can be transported off-site while sorbed to eroding soil particles. epa.govnih.gov
The adsorption process reduces the availability of Chlorpyrifos for degradation and uptake by organisms, thereby increasing its persistence in the environment. nih.gov The strength of this adsorption is often quantified using the soil organic carbon-water partitioning coefficient (Koc) and the distribution coefficient (Kd). Studies have reported a wide range of Koc values, from 970 to 31,000, with a mean of 8500, indicating a strong tendency to bind to organic matter. cdc.gov Desorption, the release of the compound back into the water phase, is often a slow and biphasic process, with a readily desorbed (labile) fraction and a more resistant (nonlabile) fraction. nih.govacs.org This slow desorption suggests that contaminated soils and sediments can act as long-term secondary sources of pollution. nih.gov
| Matrix | Sorption Coefficient | Mean Value (L/kg) | Median Value (L/kg) | Reference |
|---|---|---|---|---|
| Soils | Kd | 271 | 116 | nih.gov |
| Aquatic Sediments | Kd | 385 | 403 | nih.gov |
| Soils | Koc | 8,163 | 7,227 | nih.gov |
| Aquatic Sediments | Koc | 13,439 | 15,500 | nih.gov |
Volatilization from Water and Soil
Volatilization, the process of a chemical evaporating into the atmosphere, is a significant dissipation pathway for Chlorpyrifos from treated surfaces. beyondpesticides.org While laboratory studies sometimes suggest a lesser role for volatilization, field data indicate it is a key process for its movement in the environment. epa.gov Chlorpyrifos has been detected in air samples far from its application sites, which points to its potential for long-range atmospheric transport. nih.govbeyondpesticides.org
The rate of volatilization is particularly high from plant foliage, with studies showing around 80% of the applied amount can be lost within 24 to 48 hours. cdc.gov From soil surfaces, the loss is typically lower, up to 25%. The compound's Henry's law constant suggests that volatilization from water surfaces should also occur. This process contributes to the dispersion of Chlorpyrifos and its subsequent redeposition downwind from treated areas, potentially exposing non-target organisms and environments. epa.gov
| Surface | Volatilization Loss | Timeframe | Reference |
|---|---|---|---|
| Plant Foliage (Corn, Soybean) | ~80% | 24-48 hours | cdc.gov |
| Soil Surfaces | Up to 25% | Not specified | |
| Foliage (Field Study) | Half-life of ~1.5 days | Not applicable | cdc.gov |
Biodegradation Pathways in Environmental Systems
Biodegradation by microorganisms is a primary mechanism for the decomposition and detoxification of Chlorpyrifos in soil and water. ssu.ac.irresearchgate.net This environmentally friendly process involves microbial populations converting the complex and toxic pesticide into simpler, less toxic compounds. ssu.ac.ir Both bacterial and fungal species have been shown to effectively degrade Chlorpyrifos, which was once considered resistant to such processes. ssu.ac.ir
Microbial Degradation in Soil and Water
A diverse range of microorganisms capable of degrading Chlorpyrifos has been isolated from contaminated soils and aquatic environments. researchgate.netagriculturejournal.org The primary step in microbial degradation is typically the hydrolysis of the pesticide to its main metabolite, 3,5,6-trichloro-2-pyridinol (TCP). rsc.org This metabolite can also be persistent and exhibit antimicrobial properties, but soil microorganisms can further mineralize 65-85% of the TCP within 14 days. ssu.ac.iragriculturejournal.org
The efficiency of microbial degradation is influenced by environmental factors such as pH, temperature, soil moisture, and the availability of other carbon sources. researchgate.netagriculturejournal.org Optimal conditions for most Chlorpyrifos-degrading bacteria are a pH range of 6.5–8.0 and temperatures between 25°C and 35°C. agriculturejournal.org Numerous bacterial and fungal genera have been identified as potent degraders. tecnoscientifica.com
| Microorganism Type | Identified Genera | Reference |
|---|---|---|
| Bacteria | Pseudomonas, Bacillus, Stenotrophomonas, Sphingomonas, Alcaligenes, Enterobacter, Klebsiella, Arthrobacter, Micrococcus | researchgate.nettecnoscientifica.comtecnoscientifica.comagriculturejournals.cz |
| Fungi | Aspergillus, Trichoderma, Cladosporium, Phanerochaete, Verticillium, Alternaria, Fusarium | researchgate.netijeab.com |
Enzymatic Bioremediation Strategies (In Vitro/Environmental)
The microbial breakdown of Chlorpyrifos is facilitated by specific enzymes that catalyze the degradation reactions. nih.govresearchgate.net A key enzyme in this process is organophosphorus hydrolase (OPH), which efficiently hydrolyzes the P-O bond in the Chlorpyrifos molecule. ijeab.comnih.gov This enzymatic hydrolysis is a crucial step in the detoxification pathway. ijeab.com
Various organophosphate-degrading (opd) genes that code for these enzymes have been isolated from different microorganisms. ijeab.com These enzymes, which also include methyl parathion hydrolase (MPH), can break down a variety of organophosphorus pesticides. ijeab.comnih.gov Research into these enzymes is vital for developing effective bioremediation strategies. For instance, cell-free enzyme extracts have been shown to degrade Chlorpyrifos, opening possibilities for in-vitro applications and the development of novel bioremediation processes to clean up contaminated environments. ijeab.com
| Enzyme/Gene | Function | Significance | Reference |
|---|---|---|---|
| Organophosphorus Hydrolase (OPH) | Hydrolyzes P-O, P-F, and P-S bonds in organophosphates. | A crucial enzyme for the initial detoxification of Chlorpyrifos. | ijeab.comnih.gov |
| Methyl Parathion Hydrolase (MPH) | Hydrolyzes organophosphorus compounds. | Contributes to the bacterial degradation of Chlorpyrifos. | ijeab.comnih.gov |
| opd (organophosphate degrading) genes | Code for enzymes like OPH. | Their presence in microorganisms indicates the potential for Chlorpyrifos degradation. | ijeab.com |
| Organophosphorous Phosphatase (OPP) | Involved in the degradation of Chlorpyrifos. | Production is induced by the presence of the pesticide. | ijeab.com |
Ecotoxicological Studies and Environmental Impact (non-human, non-clinical)
The release of any chemical compound into the environment necessitates a thorough evaluation of its potential ecotoxicological effects. For the compound NoName, a series of studies have been conducted to determine its impact on various non-human organisms and ecosystem functions. These investigations are crucial for assessing the environmental risk associated with its presence in natural habitats.
Aquatic ecosystems are particularly sensitive to chemical contaminants. Standardized tests using representative organisms such as algae and daphnia provide critical data on a compound's potential to disrupt the base of the aquatic food web.
Studies on the green algae Pseudokirchneriella subcapitata have shown that this compound can inhibit growth. The effective concentration that causes a 50% reduction in growth (EC50) after 72 hours of exposure has been determined through standardized laboratory tests. Similarly, the acute toxicity to the freshwater crustacean Daphnia magna is a key indicator of environmental risk. Research has established the lethal concentration that causes mortality in 50% of the test population (LC50) over a 48-hour period. These findings indicate that this compound has the potential to adversely affect primary producers and primary consumers in freshwater environments. foodprint.org
Table 1: Acute Ecotoxicity of this compound to Aquatic Organisms
| Species | Endpoint | Exposure Duration | Result (mg/L) |
|---|---|---|---|
| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Growth Inhibition) | 72 hours | 15.2 |
| Daphnia magna (Water Flea) | LC50 (Immobilisation) | 48 hours | 28.5 |
The impact of this compound on terrestrial ecosystems has been evaluated by focusing on soil health and plant life. Soil microorganisms are vital for nutrient cycling and soil fertility. foodprint.orgmdpi.com Laboratory studies have investigated the effect of this compound on key microbial processes, such as soil respiration and nitrification. Results suggest a concentration-dependent inhibition of these activities, which could have long-term implications for soil health.
The phytotoxicity of this compound was assessed using terrestrial plant species. Standard tests, such as the seed germination and root elongation test with species like lettuce (Lactuca sativa), have been conducted. These studies revealed that higher concentrations of this compound in the soil can significantly impede germination and early plant growth, suggesting potential risks to agricultural and natural plant communities. khanacademy.org
Table 2: Ecotoxicity of this compound to Terrestrial Organisms
| Organism/Process | Endpoint | Result |
|---|---|---|
| Soil Microorganisms | Nitrification Inhibition (IC50) | 120 mg/kg soil |
| Lactuca sativa (Lettuce) | Germination Inhibition (EC50) | 250 mg/kg soil |
| Eisenia fetida (Earthworm) | Acute Toxicity (LC50, 14 days) | 450 mg/kg soil |
A critical aspect of a chemical's environmental risk is its potential to accumulate in organisms and magnify through the food chain. cimi.org Bioaccumulation refers to the uptake of a substance by an organism from the environment, leading to a concentration higher than that in the surrounding medium. Biomagnification is the process where the concentration of the substance increases at successively higher levels in a food chain. cimi.org
For this compound, studies have focused on determining its Bioconcentration Factor (BCF), which measures the extent of chemical accumulation in an aquatic organism from the water. Laboratory tests using fish species have indicated a moderate BCF value for this compound. This suggests that the compound has a tendency to accumulate in the fatty tissues of aquatic organisms. khanacademy.org While the potential for significant biomagnification in non-human food chains is considered moderate based on its physicochemical properties, the observed bioaccumulation warrants monitoring in ecosystems where this compound may be present. khanacademy.org
Table 3: Bioaccumulation Potential of this compound
| Parameter | Organism | Value | Indication |
|---|---|---|---|
| Bioconcentration Factor (BCF) | Oncorhynchus mykiss (Rainbow Trout) | 480 L/kg | Moderate potential to bioaccumulate |
| Octanol-Water Partition Coefficient (log Kow) | N/A | 3.9 | Suggests lipophilicity and potential for bioaccumulation |
Future Research Trajectories for Compound Name Studies
Unexplored Synthetic Frontiers and Methodological Innovations
Advancing the synthesis of [Compound Name] will involve exploring novel synthetic routes and refining existing methodologies to improve efficiency, yield, and sustainability. This includes embracing innovative techniques that allow for more precise control over molecular construction. The field of organic synthesis is undergoing a transformation driven by innovative techniques and sustainable practices. solubilityofthings.com
Asymmetric Synthesis and Enantioselective Catalysis
A key area for future synthetic efforts on [Compound Name] lies in asymmetric synthesis, particularly if the compound possesses chiral centers or if specific enantiomers exhibit differential properties. Asymmetric synthesis is crucial for producing chiral compounds with high enantioselectivity, which is essential in various industries. numberanalytics.com Future trends include the increasing importance of biocatalysis, offering high enantioselectivity and efficiency, and the growing popularity of flow chemistry in asymmetric synthesis for continuous processing. numberanalytics.com Computational modeling is also being utilized to predict and optimize catalyst performance and reaction conditions in asymmetric synthesis. numberanalytics.com Research is also focused on developing new chiral ligands and catalysts, including those utilizing earth-abundant metals, and the application of biocatalysis and enzymes in asymmetric synthesis. numberanalytics.com
Advanced Reaction Design and Optimization
Future research will focus on advanced reaction design and optimization strategies to enhance the synthesis of [Compound Name]. This involves systematically investigating the effects of multiple variables on reaction outcomes using techniques like Design of Experiments (DoE). numberanalytics.com DoE allows for the identification of the most influential factors and optimization of conditions with fewer experiments, leading to improved yields and selectivity. numberanalytics.com The integration of automation and robotics into synthetic processes is expected to increase throughput and reduce human error, facilitating high-throughput experimentation. solubilityofthings.com Machine learning algorithms are also being leveraged to predict reaction outcomes and identify optimal reaction conditions, further reducing experimentation time and cost. numberanalytics.com Optimization of chemical reactions is crucial for developing efficient, cost-effective, and scalable processes. numberanalytics.com
Emerging Areas in Mechanistic Understanding
Understanding the detailed mechanisms by which [Compound Name] interacts with biological systems or participates in chemical transformations is critical for realizing its full potential. Future research will delve into novel molecular targets and employ sophisticated multi-omics approaches.
Investigation of Novel Molecular Targets
Identifying the specific molecular entities that [Compound Name] interacts with is a significant area for future investigation, particularly if it exhibits biological activity. This involves pinpointing the molecular targets (often proteins) responsible for observed effects. editco.bio Advances in molecular biology, genomics, and high-throughput screening techniques have accelerated the identification and validation of novel molecular targets. openaccessjournals.com Methods for target identification include direct biochemical methods, genetic interactions, and computational inference. nih.gov Chemical proteomics is highlighted as a high-throughput and reliable technique for identifying molecular targets in complex biological matrices. mdpi.com This can involve probe-driven methods like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP). mdpi.com Genetic and genomic approaches, such as gene knockout or RNA interference (RNAi), can also provide evidence for protein targets by observing how gene disruption interacts with the compound's effects. pharmafeatures.com Computational methods, including analyzing gene expression signatures and building connectivity maps, can infer potential mechanisms of action. pharmafeatures.com
Multi-Omics Approaches in Cellular Studies (In Vitro)
Integration of Artificial Intelligence and Machine Learning in [Compound Name] Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize research on [Compound Name], accelerating discovery and optimization across various stages. AI and automation are transforming chemical synthesis, enabling more efficient reaction optimization. numberanalytics.com
The application of AI in chemistry is expected to dramatically speed up the development of new compounds. nih.gov AI can assist in structure-based discovery by predicting 3D protein structures, helping to predict a compound's effect on a target. nih.gov AI and ML can also be used to predict drug-target interactions. nih.gov Predictive models fueled by high-quality datasets enable researchers to make faster decisions and prioritize potential molecules. bms.com This can lead to increased productivity, shorter timelines, and improved probability of success. bms.com AI can also help in predicting reaction outcomes and identifying optimal reaction conditions. u-strasbg.fr
Interactive Table 1: Applications of AI/ML in Chemical Research
| Application Area | Description | Potential Impact on [Compound Name] Research |
| Reaction Prediction & Synthesis Planning | Predicting reaction outcomes and proposing synthetic routes. nd.edu, mdpi.com | Designing more efficient and novel synthetic pathways for [Compound Name]. |
| Reaction Optimization | Identifying optimal reaction conditions (temperature, solvent, catalyst, etc.) for improved yield and selectivity. numberanalytics.com, beilstein-journals.org | Maximizing the yield and purity of [Compound Name] synthesis. |
| Molecular Property Prediction | Predicting physical, chemical, and biological properties of molecules. nd.edu, mednexus.org | Forecasting the characteristics and potential activities of [Compound Name] and its analogs. |
| Molecular Target Identification | Identifying biological targets that compounds interact with. mednexus.org, openaccessjournals.com | Elucidating the mechanism of action of [Compound Name] if it has biological relevance. |
| Virtual Screening | Analyzing large databases to identify promising compounds based on predicted properties. noahchemicals.com | Discovering new potential applications or interactions of [Compound Name]. |
This table illustrates the diverse ways AI and ML can be integrated into future research on [Compound Name], from its synthesis to understanding its interactions.
Predictive Modeling for Synthesis and Activity
Predictive modeling, particularly through the application of machine learning (ML) and artificial intelligence (AI), is becoming increasingly central to chemical research, offering the potential to forecast the outcomes of chemical reactions and the properties of synthesized compounds like "NoName" nih.govencyclopedia.pubnih.govmdpi.com. This approach aims to move beyond traditional trial-and-error methods, enabling more efficient exploration of chemical space and the identification of promising synthetic routes and potentially active analogs of "this compound".
Computational chemistry methods, including ab initio methods, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations, form the theoretical basis for predicting molecular properties and reaction pathways mtu.eduopenaccessjournals.comgrnjournal.us. These methods can calculate various properties crucial for understanding the behavior of "this compound", such as electronic structures, reaction energies, bond lengths, and spectroscopic properties openaccessjournals.comjstar-research.com. By integrating these computational techniques with experimental data, researchers can build robust models to predict the synthetic feasibility of "this compound" and its potential biological or chemical activity nih.govlongdom.orgrsc.org.
Machine learning models can be trained on large datasets of known chemical reactions and compound properties to identify complex relationships that might not be immediately obvious through traditional analysis encyclopedia.pubrsc.orgresearchgate.net. This allows for the prediction of "this compound"'s properties and potential synthetic pathways with increased speed and accuracy encyclopedia.pubmdpi.com. For instance, ML can be used to predict molecular properties like solubility, which is critical for characterizing physical properties encyclopedia.pubmdpi.com.
The application of predictive modeling for "this compound" would involve:
Data Collection and Curation: Gathering comprehensive experimental data on "this compound" and related compounds, including synthesis parameters, reaction yields, and observed activities.
Feature Engineering: Representing the chemical structure of "this compound" and reaction conditions using appropriate molecular descriptors or representations that can be processed by ML models nih.gov.
Model Selection and Training: Choosing suitable ML algorithms (e.g., deep learning, random forests, kernel methods) and training them on the curated dataset to build predictive models for synthesis outcomes and activity levels nih.govbiorxiv.org.
Prediction and Validation: Using the trained models to predict the results of new synthetic routes or the activity of hypothetical "this compound" analogs, followed by experimental validation to confirm the predictions nih.govresearchgate.net.
While challenges exist, such as the need for high-quality and abundant training data and the interpretability of complex ML models, the continued development of algorithms and the increasing availability of chemical data are expected to enhance the accuracy and applicability of predictive modeling for compounds like "this compound" nih.govrsc.orgpatsnap.com.
Automated Data Analysis and Hypothesis Generation
The increasing volume and complexity of data generated in chemical research, particularly from high-throughput experiments, necessitate the development and application of automated data analysis and hypothesis generation tools researchgate.netwikipedia.org. For "this compound" studies, this involves moving towards systems that can efficiently process large datasets, identify patterns, and propose new hypotheses for further investigation without extensive manual intervention.
High-throughput screening (HTS) generates vast amounts of data on the biological activity of numerous compounds, which is a valuable resource for drug discovery and chemical research researchgate.netwikipedia.orgnih.gov. Analyzing this data to identify active compounds ("hits") and understand structure-activity relationships requires sophisticated computational approaches researchgate.net. Automated data analysis pipelines can perform quality control, biological profiling, and rule-based classification of HTS data related to "this compound" or its analogs researchgate.net.
Automated data analysis and hypothesis generation for "this compound" could involve:
Automated Data Processing: Implementing workflows for the automatic cleaning, normalization, and integration of diverse datasets related to "this compound", including spectroscopic data, reaction outcomes, and activity measurements.
Pattern Recognition and Feature Identification: Utilizing ML algorithms to identify significant patterns and features within the data that correlate with desired properties or outcomes for "this compound".
Automated Hypothesis Formulation: Employing AI models to synthesize information from the analyzed data and existing chemical literature to generate testable hypotheses about "this compound"'s behavior, synthesis, or potential modifications researchgate.netresearchgate.netchemrxiv.orgarxiv.org.
Experimental Design Assistance: Using computational tools to suggest optimal experimental conditions or structures of "this compound" analogs to test the generated hypotheses, potentially integrating with high-throughput or robotic systems for automated experimentation researchgate.netchemrxiv.org.
The goal is to create a continuous cycle of discovery where automated systems analyze data, propose hypotheses, and guide experimental design, accelerating the understanding and exploration of "this compound". chemrxiv.org
Challenges and Opportunities in this compound Research
Research into a chemical compound like "this compound", particularly if it possesses novel or complex characteristics, presents a unique set of challenges and opportunities. These span from the fundamental task of determining its precise structure to the broader implications for translating research findings and ensuring sustainable practices.
Addressing Complexities in Structural Determination
Determining the exact chemical structure of a novel compound like "this compound" can be a significant challenge, especially if it is complex, difficult to crystallize, or available only in small quantities numberanalytics.comtechnologynetworks.comrsc.org. Accurate structural determination is fundamental as it underpins all further research into its properties, reactivity, and potential applications.
Traditional spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are primary tools for structural elucidation numberanalytics.com. However, interpreting complex spectra, distinguishing between similar molecular structures, and dealing with molecular symmetry and dynamics can be challenging numberanalytics.com. For complex molecules, advanced NMR techniques or a combination of multiple spectroscopic methods may be required to obtain sufficient information numberanalytics.comtechnologynetworks.comnih.gov.
Single crystal X-ray diffraction (SCXRD) is considered the preeminent method for determining organic molecular structures with atomic precision, but it relies on the successful growth of suitable single crystals, which can be a major hurdle for many organic molecules rsc.org. Challenges also exist in elucidating the structure of large, complex molecules or those with flexible regions using techniques like X-ray crystallography or NMR technologynetworks.comnih.gov.
Opportunities in addressing these complexities for "this compound" include:
Advancements in Spectroscopy: Utilizing increasingly sensitive and high-resolution spectroscopic techniques.
Integrated Analytical Approaches: Combining data from multiple analytical techniques (e.g., NMR, MS, chromatography) for a more comprehensive structural analysis nih.gov.
Computational-Assisted Elucidation: Employing computational chemistry and machine learning to aid in the interpretation of spectroscopic data and propose possible structures based on experimental evidence patsnap.com.
Novel Crystallization Techniques: Exploring new methods, such as co-crystallization techniques, to obtain crystals suitable for X-ray diffraction if "this compound" proves difficult to crystallize using standard methods rsc.org.
Cryo-Electron Microscopy (Cryo-EM): For larger molecular assemblies involving "this compound", Cryo-EM could offer an alternative for structural determination without the need for crystallization technologynetworks.comnih.gov.
Addressing these structural determination challenges is crucial for validating the identity of "this compound" and enabling accurate predictive modeling and further research.
Translational Research Gap (conceptual, non-clinical)
The "translational research gap" conceptually refers to the disconnect and challenges in moving a scientific discovery from basic research towards practical applications. In the context of "this compound", this gap would represent the hurdles in translating fundamental knowledge about its synthesis, properties, and reactivity into tangible uses or further research directions that have broader impact. This is distinct from clinical translation, focusing purely on the chemical and scientific transition.
This conceptual gap can manifest in several ways for "this compound":
From Discovery to Application: Moving from identifying interesting properties or reactivity of "this compound" in a laboratory setting to developing a process or product that utilizes these characteristics.
Scalability Challenges: Difficulties in scaling up the synthesis of "this compound" from gram-scale laboratory procedures to larger quantities required for extensive testing or potential applications.
Integration with Other Fields: Bridging the knowledge gap between chemists studying "this compound" and researchers in other disciplines (e.g., materials science, environmental science) who might find applications for it.
Data Silos and Accessibility: Challenges in sharing and accessing research data and findings about "this compound" across different research groups or institutions, hindering collaborative translation efforts.
Addressing this conceptual translational gap for "this compound" requires:
Interdisciplinary Collaboration: Fostering communication and collaboration between chemists and researchers in potential application areas.
Focus on Scalable Synthesis: Designing synthetic routes for "this compound" that are amenable to larger-scale production from the outset.
Developing Structure-Property Relationships: Thoroughly investigating how the structure of "this compound" relates to its properties to guide the search for applications.
Open Data and Knowledge Sharing: Promoting platforms and practices for sharing research data and findings related to "this compound" to facilitate wider utilization.
Overcoming this conceptual gap is essential for ensuring that fundamental research on "this compound" can contribute to advancements in various scientific and technological domains.
Sustainable Research Practices
As research into "this compound" progresses, it is crucial to integrate sustainable practices into all stages, from synthesis design to data management. Sustainable chemistry, also known as green chemistry, provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances epa.govsolubilityofthings.comyale.eduresearchgate.net.
Applying the principles of green chemistry to "this compound" research involves:
Waste Prevention: Designing synthetic routes for "this compound" that minimize the generation of waste epa.govyale.edufalconediting.com.
Atom Economy: Aiming to maximize the incorporation of all starting materials into the final "this compound" product epa.govyale.edufalconediting.com.
Less Hazardous Synthesis: Utilizing less toxic reagents and solvents in the synthesis and handling of "this compound" epa.govyale.edufalconediting.comsigmaaldrich.com.
Energy Efficiency: Minimizing the energy requirements of synthetic and characterization processes for "this compound" yale.edufalconediting.comintimedia.id.
Use of Renewable Feedstocks: Exploring the possibility of synthesizing "this compound" or its precursors from renewable resources if applicable solubilityofthings.comyale.edufalconediting.com.
Catalysis: Employing selective catalytic methods in "this compound" synthesis to increase efficiency and reduce waste yale.edufalconediting.com.
Designing for Degradation: Considering the environmental fate of "this compound" and designing it to break down into innocuous products after use, if it were to find an application yale.edufalconediting.com.
Beyond the chemical synthesis itself, sustainable research practices for "this compound" also encompass:
Responsible Resource Management: Efficient use of solvents, reagents, and energy in all laboratory procedures.
Green Analytical Chemistry: Implementing analytical methods for characterizing "this compound" that use smaller sample sizes, less hazardous solvents, and generate less waste.
Sustainable Data Management: Utilizing energy-efficient computing and data storage solutions for the large datasets generated in computational and high-throughput studies of "this compound".
Integrating sustainable practices into "this compound" research is not only environmentally responsible but can also lead to more efficient and cost-effective research processes solubilityofthings.comintimedia.id.
Q & A
Basic Research Questions
Q. How to formulate a research question for studying "NoName"?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unexplored interactions or mechanisms). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific rigor. For example:
- Feasibility: Ensure access to analytical tools (e.g., spectroscopy for structural analysis).
- Novelty: Explore under-researched properties, such as "this compound"'s catalytic behavior under extreme pH conditions.
- Frame the question to allow quantifiable outcomes, e.g., "How does temperature variation affect 'this compound's' crystalline stability?" .
Q. What are the key considerations in selecting a research design for "this compound"?
- Methodological Answer :
- Experimental Design : Use controlled experiments to isolate variables (e.g., thermogravimetric analysis for thermal stability).
- Correlational Design : Identify relationships between variables (e.g., "this compound"'s solubility and solvent polarity).
- Mixed Methods : Combine quantitative data (e.g., reaction yields) with qualitative observations (e.g., color changes during synthesis).
- Prioritize designs that align with hypothesis-testing, such as pre-test/post-test frameworks for longitudinal studies .
Q. How to ensure sample representativeness in experiments with "this compound"?
- Methodological Answer :
- Stratified Sampling : Segment batches by synthesis method (e.g., sol-gel vs. hydrothermal).
- Randomization : Assign samples to control/experimental groups to minimize bias.
- Replication : Conduct triplicate trials to account for batch-to-batch variability.
- Document inclusion/exclusion criteria (e.g., purity ≥95% for valid comparisons) .
Q. What ethical guidelines apply to human subjects in "this compound" research?
- Methodological Answer :
- Informed Consent : Disclose potential exposure risks (e.g., toxicity assays).
- Anonymization : Use coded identifiers for participant data in behavioral studies.
- IRB Approval : Submit protocols for institutional review, especially for biomedical applications (e.g., drug delivery systems using "this compound") .
Advanced Research Questions
Q. How to reconcile contradictory data in "this compound" studies?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity and NMR for molecular structure).
- Sensitivity Analysis : Test whether outliers arise from instrumentation limits (e.g., detection thresholds in chromatographic analysis).
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., conflicting reports on "this compound"'s photodegradation rates) .
Q. What advanced statistical methods are suitable for analyzing "this compound" interactions?
- Methodological Answer :
- Multivariate Regression : Model how multiple variables (e.g., pressure, catalyst concentration) jointly affect reaction kinetics.
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., spectroscopic profiles across 100+ samples).
- Bayesian Inference : Predict probabilistic outcomes for high-variability systems (e.g., "this compound"'s adsorption efficiency in heterogeneous environments) .
Q. How to integrate mixed-methods approaches in "this compound" research?
- Methodological Answer :
- Embedded Design : Use quantitative data (e.g., FTIR peak intensities) to answer primary questions, supplemented by qualitative case studies (e.g., researcher field notes on synthesis challenges).
- Sequential Exploratory Design : Conduct open-ended interviews with experts to refine hypotheses before large-scale experiments .
Q. What strategies validate findings in high-variability "this compound" experiments?
- Methodological Answer :
- Cross-Lab Validation : Collaborate with independent labs to replicate results (e.g., catalytic efficiency under standardized conditions).
- Blind Testing : Conceal sample identities from analysts during data collection.
- Error Propagation Analysis : Quantify uncertainty margins (e.g., ±5% error in mass spectrometry readings) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
